molecular formula C9H5NOS B1284184 2-Isocyanato-1-benzothiophene CAS No. 124808-79-3

2-Isocyanato-1-benzothiophene

Cat. No. B1284184
M. Wt: 175.21 g/mol
InChI Key: OLFUDAIDLACCQJ-UHFFFAOYSA-N
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Description

2-Isocyanato-1-benzothiophene is a compound that is part of the benzothiophene family, a class of organic compounds containing a fused ring system of benzene and thiophene. The isocyanato group attached to the benzothiophene ring system suggests reactivity typical of isocyanates, which are known to react with various nucleophiles, particularly alcohols and amines, to form urethanes and ureas, respectively.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One such method is the [4+1] cycloaddition reaction of isocyanides with 2-mercaptobenzaldehydes, which has been developed to afford benzothiophene derivatives in moderate to good yields . Another approach involves the stilbene pathway, where dibromo- and didodecyl benzothieno[3,2-b] benzothiophenes are synthesized through a series of functionalization, McMurry coupling, and cyclization reactions, yielding didodecyl benzothieno[3,2-b] benzothiophenes in overall yields of 5-32% .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives significantly influences their electronic properties. For instance, the structural and electronic properties of four isomers of didodecyl -benzothieno[3,2-b] benzothiophene (C12-BTBT) have been investigated, revealing the strong impact of molecular packing on charge carrier transport and electronic polarization properties . The near-planar structure of the anti isomer of thieno[f,f']bis benzothiophene, with its ribbonlike embedding of three thiophene units, demonstrates favorable pi-pi stacking behavior in the solid state .

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions due to their reactive sites. The isocyanato group in 2-isocyanato-1-benzothiophene is particularly reactive, allowing for the formation of urethanes and ureas when reacted with alcohols and amines. Additionally, the synthesis of benzothieno[2,3-d]isoxazole derivatives through 1,3-dipolar cyclizations indicates the versatility of benzothiophene derivatives in forming new heterocyclic ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are closely related to their molecular structure. The high average interfacial mobility of 170 cm^2 V^-1 s^-1 for the 2,7-isomer of C12-BTBT suggests excellent potential for applications in organic electronics . The optical and electrochemical properties of the anti and syn isomers of thieno[f,f']bis benzothiophene have been compared, with the anti isomer showing favorable properties due to its planar structure and solid-state stacking . The nonlinear optical properties of benzothiophene derivatives have also been explored, with the synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives demonstrating the influence of conjugation length on optical properties .

Scientific Research Applications

Organic Electronics

  • Charge Carrier Mobility : 2-Isocyanato-1-benzothiophene derivatives, like didodecyl[1]-benzothieno[3,2-b][1]benzothiophene (C12-BTBT), exhibit remarkable properties in organic electronics. The structural and electronic properties of these derivatives significantly impact molecular packing, influencing charge carrier transport and electronic polarization properties. Notably, the 2,7-isomer demonstrates an exceptionally high average interfacial mobility, promising for advancements in organic electronics (Tsutsui et al., 2016).

Synthesis and Functionalization

  • Benzothiophene Derivatives Synthesis : A [4+1] cycloaddition reaction involving isocyanides and 2-mercaptobenzaldehydes or their disulfide derivatives, promoted by LiI·2H2O, has been developed to create benzothiophene derivatives efficiently. This method accommodates various types of isocyanides and 2-mercaptobenzaldehydes (Soeta et al., 2016).
  • Isomer Synthesis : The synthesis of isomers of dibromo- and didodecyl[1]benzothieno[3,2-b][1]benzothiophenes has been accomplished via the stilbene pathway. This synthesis involves a series of functionalization, McMurry coupling, and cyclization reactions, yielding these compounds in varying yields (Ruzié et al., 2013).

Material Science

  • Benzothiophene in Materials Science : Benzothiophenes, such as 2-Isocyanato-1-benzothiophene, are key heterocyclic constituents in materials science. They play a vital role in constructing molecules with potential applications in various fields, including pharmaceuticals and bioactive natural products. The construction of these frameworks has been a significant challenge, necessitating advancements in direct conversion techniques of carbon-hydrogen bonds into carbon-carbon bonds (Deng & Meng, 2020).

Organic Field-Effect Transistors

  • Enhancing Electronic Devices : Asymmetric n-alkyl substitution in compounds like 2-tridecyl[1]benzothieno[3,2-b][1]benzothiophene (C13-BTBT) has been shown to significantly enhance charge transport properties in organic thin-film transistors. These devices demonstrate substantial hole mobilities and stability in continuous operation, making them promising for future electronic applications (Amin et al., 2012).

Safety And Hazards

Isocyanates, including “2-Isocyanato-1-benzothiophene”, can cause severe skin burns and eye damage, and may cause respiratory irritation . Workers should avoid breathing dust/fume/gas/mist/vapors/spray and should wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-isocyanato-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFUDAIDLACCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576457
Record name 2-Isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-1-benzothiophene

CAS RN

124808-79-3
Record name 2-Isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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